JX-401 was identified through a novel screening system in yeast as part of efforts to discover effective p38 alpha inhibitors. It belongs to the class of small molecule inhibitors and is categorized as a non-cytotoxic compound that can permeate cell membranes, making it suitable for in vitro studies . The compound is not intended for therapeutic use but serves as a valuable tool in biochemical research.
The synthesis of JX-401 involves multi-step organic reactions that typically start from commercially available precursors. The key steps include the formation of the 4-benzylpiperidine core, followed by the introduction of functional groups that enhance its inhibitory activity against p38 alpha. Detailed synthetic routes may vary, but they generally include:
The synthesis process emphasizes optimizing yield and purity, with analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry used to confirm the structure and composition of JX-401 .
JX-401's molecular structure can be described as follows:
The structural motif plays a significant role in binding affinity to the p38 alpha kinase, facilitating its function as an inhibitor .
JX-401 primarily undergoes interactions with p38 alpha through competitive inhibition mechanisms. The compound binds to the ATP-binding site of the kinase, preventing substrate phosphorylation. Key reactions include:
These reactions are critical for understanding how JX-401 modulates inflammatory responses at the cellular level .
The mechanism by which JX-401 exerts its effects involves:
Research indicates that this mechanism can significantly alter cellular responses in models of inflammatory diseases .
JX-401 exhibits several notable physical and chemical properties:
These properties influence its application in laboratory settings, particularly concerning formulation for biological assays .
JX-401 is primarily used in scientific research focused on:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3